2,4-Diamino-6-mercaptopyrimidine chemical properties
2,4-Diamino-6-mercaptopyrimidine chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,4-Diamino-6-mercaptopyrimidine
Foreword: The Pyrimidine Core in Modern Chemistry
The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, forming the structural basis for nucleobases in DNA and RNA.[1][2] Its inherent biological significance and versatile reactivity have made it a privileged structure in medicinal chemistry.[1] Derivatives of pyrimidine exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This guide focuses on a specific, highly functionalized derivative: 2,4-Diamino-6-mercaptopyrimidine (more systematically named 4,6-Diaminopyrimidine-2(1H)-thione, CAS 1004-39-3). This compound serves as a critical building block for the synthesis of more complex molecules, making a thorough understanding of its chemical properties essential for researchers in drug discovery and materials science. We will explore its synthesis, structural nuances, reactivity, and analytical characterization, providing both the theoretical underpinnings and practical, field-tested protocols.
Synthesis and Purification: A Validated Protocol
The synthesis of 2,4-Diamino-6-mercaptopyrimidine is most efficiently achieved through a one-pot, three-component condensation reaction. This approach is favored for its high yield and operational simplicity. The causality behind this specific choice of reactants—malononitrile, thiourea, and a strong base—lies in the sequential formation of highly reactive intermediates that cyclize to form the stable pyrimidine ring.
Reaction Mechanism and Rationale
The reaction proceeds via a base-catalyzed cascade. Initially, the base (sodium methanolate) deprotonates the acidic methylene protons of malononitrile, forming a resonance-stabilized carbanion. This nucleophile then attacks another molecule of malononitrile. However, the more common pathway involves the reaction between thiourea and malononitrile. The base facilitates the condensation, which ultimately leads to the formation of the thermodynamically stable aromatic pyrimidine ring after tautomerization and cyclization.
Step-by-Step Synthesis Protocol
This protocol is adapted from established industrial and laboratory procedures.[4][5]
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Reagent Preparation: In a suitable reaction vessel equipped with a mechanical stirrer and reflux condenser, dissolve 540 g (9.98 mol) of sodium methanolate in 2 L of methanol.
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Reactant Addition: To the stirred solution, sequentially add 190 g (2.50 mol) of thiourea followed by 412 g (6.24 mol) of malononitrile. The order of addition is crucial to control the initial condensation.
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Reaction Execution: Heat the reaction mixture to 40 °C and maintain stirring for 30 hours.[4][5] Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Initial Isolation: Upon completion, cool the mixture to room temperature. The product will precipitate as a solid. Collect the solid by filtration.
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Purification via pH Adjustment: Dissolve the collected filter cake in 3.5 L of water. The product is soluble in basic solutions.
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Precipitation: Carefully adjust the pH of the solution to approximately 7 using glacial acetic acid. This neutralizes the phenolate/thiolate salt, causing the purified product to precipitate out of the solution.
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Final Isolation and Drying: Collect the solid product by filtration, wash with deionized water to remove residual salts, and dry under vacuum to yield a light yellow solid.[4] This method consistently produces the target compound in high yield (approx. 94%).[4][5]
Caption: Thiol-Thione tautomerism of the title compound.
Analytical Characterization
Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques provides a complete picture of the molecule's structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy in a deuterated solvent like DMSO-d₆ is highly informative.
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¹H NMR (399.65 MHz, DMSO-d₆):
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δ ~6.78 ppm (broad singlet): This signal corresponds to the protons of the two amino (-NH₂) groups at positions C4 and C6. The broadness is characteristic of protons on nitrogen atoms due to quadrupole broadening and potential hydrogen exchange.
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δ ~5.07 ppm (singlet): This sharp singlet is assigned to the single proton attached to C5 of the pyrimidine ring.
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Thione Proton (N-H/S-H): The proton of the thione group (N-H) or thiol group (S-H) is often very broad and may exchange with residual water in the solvent, making it difficult to observe or assign definitively. [6]
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Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.
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~3100-3500 cm⁻¹: Strong, broad absorptions in this region are characteristic of N-H stretching vibrations from the primary amino groups. [7][8]* ~1600-1650 cm⁻¹: N-H bending vibrations (scissoring) from the amino groups appear here. [7]* ~1100-1300 cm⁻¹: This region often contains absorptions corresponding to the C=S (thione) stretching vibration, providing strong evidence for the dominant tautomeric form.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
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Molecular Ion (M⁺): The electron impact (EI) mass spectrum shows a prominent molecular ion peak at m/z = 142 , which corresponds to the molecular weight of C₄H₆N₄S. [6]* Isotopic Peaks: The spectrum also shows peaks at m/z = 143 (due to ¹³C) and m/z = 144 (due to ³⁴S), with relative intensities consistent with the natural abundance of these isotopes. [6]
Caption: A typical analytical workflow for structural elucidation.
Chemical Reactivity and Applications
The utility of 2,4-Diamino-6-mercaptopyrimidine lies in its predictable reactivity, which allows it to serve as a versatile synthetic intermediate. The primary sites of reactivity are the nucleophilic sulfur atom and, to a lesser extent, the amino groups.
S-Alkylation
The sulfur atom in its deprotonated (thiolate) form is a potent nucleophile. It readily undergoes S-alkylation reactions with alkyl halides to form thioethers. [3]This is a cornerstone reaction for modifying the molecule.
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Experimental Protocol: S-Heptylation [3] 1. Generate the sodium salt by reacting 2,4-Diamino-6-mercaptopyrimidine with one equivalent of sodium hydride (NaH) in an anhydrous solvent like DMF. 2. Add n-heptyl chloride to the solution. 3. Stir the reaction mixture at 50 °C for 16 hours. 4. Work-up involves removing the DMF under reduced pressure, followed by extraction with an organic solvent (e.g., chloroform) and washing with water. [3]
Reactivity of Amino Groups
The amino groups can undergo reactions typical of primary aromatic amines, such as condensation with carbonyl compounds to form Schiff bases or acylation. [3]These reactions are generally performed after protecting or reacting the more nucleophilic sulfur atom.
Applications in Drug Discovery
The 2,4-diaminopyrimidine core is a well-established pharmacophore found in numerous therapeutic agents, including kinase inhibitors for oncology and antibacterial agents. [1][9]2,4-Diamino-6-mercaptopyrimidine is a key starting material for creating libraries of novel derivatives for high-throughput screening. By modifying the thioether linkage at the C2-position and functionalizing the amino groups, chemists can systematically explore the structure-activity relationship (SAR) to develop potent and selective drug candidates. [3][10]
Caption: Reactivity profile and synthetic applications.
Safety and Handling
As with any laboratory chemical, proper handling is essential.
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General Hazards: May cause skin, eye, and respiratory irritation. [5][11][12]* Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [12]* Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder. [12]Avoid creating dust.
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Stability: The compound is stable under normal ambient conditions. It is hygroscopic and should be stored in a tightly closed container in a dry environment. [4]* Incompatibilities: Avoid contact with strong oxidizing agents and strong acids. [12]
Conclusion
2,4-Diamino-6-mercaptopyrimidine is more than a simple chemical; it is a versatile platform for innovation. Its straightforward synthesis, well-defined physicochemical properties, and predictable reactivity make it an invaluable tool for chemists. The dominant thione tautomer governs its reactivity, with the sulfur atom providing a primary handle for synthetic modification. By leveraging the protocols and understanding the principles outlined in this guide, researchers can effectively utilize this compound to construct novel molecular architectures for applications ranging from targeted therapeutics to advanced materials.
References
- CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine. Google Patents.
-
2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 2,4-diamino-6-chloropyrimidine- 5-thiol. ResearchGate. Available at: [Link]
-
Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors. PubMed. Available at: [Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PubMed Central (PMC). Available at: [Link]
-
2-(Heptylthio)pyrimidine-4,6-diamine. MDPI. Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. PubMed Central (PMC). Available at: [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available at: [Link]
-
One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. E-Journal of Chemistry. Available at: [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]
-
Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. PubMed. Available at: [Link]
-
Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. ResearchGate. Available at: [Link]
-
2-Thio-6-aminocytosine | C4H6N4S | CID 1201482. PubChem. Available at: [Link]
-
2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432. PubChem. Available at: [Link]
-
22.2: Keto-Enol Tautomerism. Chemistry LibreTexts. Available at: [Link]
-
Tautomer. Wikipedia. Available at: [Link]
-
4,6-Dihydroxy-2-mercaptopyrimidine | C4H4N2O2S | CID 1268265. PubChem. Available at: [Link]
-
Chemical Properties of 2(1H)-Pyrimidinethione, 4,6-diamino- (CAS 1004-39-3). Cheméo. Available at: [Link]
-
Let's not forget tautomers. PubMed Central (PMC). Available at: [Link]
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Institutes of Health (NIH). Available at: [Link]
-
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. Available at: [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamopen.com [benthamopen.com]
- 3. mdpi.com [mdpi.com]
- 4. 4,6-DIAMINO-2-MERCAPTOPYRIMIDINE | 1004-39-3 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 4,6-DIAMINO-2-MERCAPTOPYRIMIDINE(1004-39-3) 1H NMR spectrum [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
